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Compound of Interest

Compound Name: 4'-Methylvalerophenone

Cat. No.: B155563 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for the aromatic ketone, 4'-Methylvalerophenone.

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-
Methylvalerophenone (CAS No. 1671-77-8), a compound of interest to researchers in organic

synthesis, medicinal chemistry, and drug development. The following sections present detailed

experimental protocols for acquiring ¹H NMR, ¹³C NMR, IR, and MS spectra, followed by a

summary of the key data in structured tables for ease of reference and comparison.

Spectroscopic Data Summary
The empirical formula for 4'-Methylvalerophenone is C₁₂H₁₆O, with a molecular weight of

176.25 g/mol . The structure, confirmed by the subsequent spectroscopic data, is 1-(4-

methylphenyl)pentan-1-one.

Table 1: ¹H NMR Spectroscopic Data for 4'-
Methylvalerophenone
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.85 Doublet 2H
Aromatic protons

(ortho to carbonyl)

~7.25 Doublet 2H
Aromatic protons

(meta to carbonyl)

~2.90 Triplet 2H
-CH₂- adjacent to

carbonyl

~2.40 Singlet 3H Aromatic -CH₃

~1.65 Multiplet 2H -CH₂-

~1.35 Multiplet 2H -CH₂-

~0.90 Triplet 3H Terminal -CH₃

Table 2: ¹³C NMR Spectroscopic Data for 4'-
Methylvalerophenone

Chemical Shift (ppm) Assignment

~200 C=O (Carbonyl)

~143 Aromatic C (quaternary, attached to methyl)

~134 Aromatic C (quaternary, attached to carbonyl)

~129 Aromatic CH (meta to carbonyl)

~128 Aromatic CH (ortho to carbonyl)

~38 -CH₂- adjacent to carbonyl

~27 -CH₂-

~22 -CH₂-

~21 Aromatic -CH₃

~14 Terminal -CH₃
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Table 3: IR Spectroscopic Data for 4'-
Methylvalerophenone

Wavenumber (cm⁻¹) Intensity Assignment

~3050-3000 Medium Aromatic C-H stretch

~2960-2850 Strong Aliphatic C-H stretch

~1680 Strong C=O (Aryl ketone) stretch

~1605 Medium Aromatic C=C stretch

~1465 Medium -CH₂- bend

~1375 Medium -CH₃ bend

~815 Strong

1,4-Disubstituted (p-

substituted) benzene C-H

bend

Table 4: Mass Spectrometry Data for 4'-
Methylvalerophenone

m/z Relative Intensity (%) Assignment

176 ~25 [M]⁺ (Molecular ion)

134 ~20 [M - C₃H₆]⁺

119 100 [CH₃C₆H₄CO]⁺ (Base Peak)

91 ~40 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., Bruker Avance

400 MHz or equivalent).
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Sample Preparation: Approximately 10-20 mg of 4'-Methylvalerophenone is dissolved in

~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-

pulse experiment is performed. Key parameters include a 30° pulse width, an acquisition

time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to

improve the signal-to-noise ratio.

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled

experiment (e.g., using a Waltz-16 decoupling sequence) is performed to simplify the

spectrum to singlets for each unique carbon. Key parameters include a 30° pulse width, an

acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of

scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm for both ¹H and ¹³C spectra. For the ¹³C spectrum in CDCl₃, the solvent peak at 77.16

ppm can also be used as a secondary reference.

Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectra are recorded on an FTIR spectrometer equipped

with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation: As 4'-Methylvalerophenone is a low-melting solid or oil at room

temperature, it can be analyzed as a neat liquid. A small drop of the sample is placed directly

onto the ATR crystal.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The

sample is then applied, and the sample spectrum is acquired. Typically, 16 or 32 scans are

co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum. Peak positions are identified and

reported in wavenumbers (cm⁻¹).
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Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the mass-to-charge

ratio of the molecular ion and its fragments.

Sample Preparation: A dilute solution of 4'-Methylvalerophenone is prepared in a volatile

organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

GC Separation: 1 µL of the sample solution is injected into a GC equipped with a capillary

column (e.g., a 30 m x 0.25 mm HP-5ms column). The injector temperature is typically set to

250°C. The oven temperature program might start at 100°C, hold for 2 minutes, then ramp

up to 280°C at a rate of 10°C/min. Helium is used as the carrier gas.

MS Analysis: The eluent from the GC column is introduced into the ion source of a mass

spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass

analyzer (e.g., a quadrupole) scans a mass range of m/z 40-400.

Data Processing: The resulting mass spectrum shows the relative abundance of different

fragments plotted against their mass-to-charge ratio (m/z). The molecular ion peak and the

major fragment ions are identified.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of an

organic compound like 4'-Methylvalerophenone.
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Caption: Workflow for the spectroscopic analysis of 4'-Methylvalerophenone.

Molecular Ion [C₁₂H₁₆O]⁺˙ m/z = 176

Acylium Ion (Base Peak) [CH₃C₆H₄CO]⁺ m/z = 119
- •C₄H₉

[M - C₃H₆]⁺ [C₉H₁₀O]⁺˙ m/z = 134
- C₃H₆ (McLafferty)

Tropylium Ion [C₇H₇]⁺ m/z = 91- CO
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Caption: Key fragmentation pathways of 4'-Methylvalerophenone in Mass Spectrometry.
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To cite this document: BenchChem. [Spectroscopic Profile of 4'-Methylvalerophenone: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155563#spectroscopic-data-for-4-
methylvalerophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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